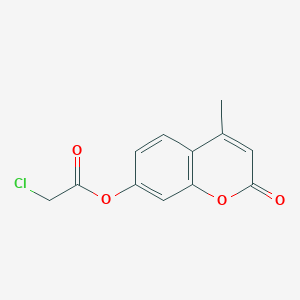
2,2,2-三氟-1-(2-氟苯基)乙醇
描述
“2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” is an organic compound with the molecular formula C8H6F4O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” consists of a two-carbon chain with three fluorine atoms attached to the second carbon atom and a 2-fluorophenyl group attached to the first carbon atom .Physical And Chemical Properties Analysis
“2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” is a liquid at room temperature . Its molecular weight is 194.13 .科学研究应用
Pharmaceuticals
In the pharmaceutical industry, this compound is explored for its potential as a building block in the synthesis of various drugs. Its trifluoromethyl group can be a decisive factor in the pharmacokinetics of potential medications, affecting their metabolic stability and bioavailability .
Material Science
The unique chemical structure of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol makes it valuable in material science, particularly in the development of fluorinated polymers which exhibit high resistance to solvents and thermal degradation .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, especially in reactions where the introduction of fluorinated side chains is desired. Its presence can significantly alter the reactivity and properties of the synthesized molecules .
Analytical Chemistry
Due to its distinct chemical properties, it can be used as a standard or reagent in analytical methods such as NMR spectroscopy and mass spectrometry, aiding in the identification and quantification of complex organic compounds .
Environmental Science
Research in environmental science utilizes this compound to study the environmental fate of fluorinated organic molecules. It helps in understanding the degradation processes and potential bioaccumulation of such compounds in ecosystems .
Biochemistry
In biochemistry, 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol can be used to investigate the interaction of fluorinated compounds with biological systems, which is crucial for drug design and toxicological studies .
Agriculture
While not directly used in agriculture, its derivatives may be studied for their potential as pesticides or herbicides, given the impact of fluorinated compounds on various biological pathways .
Food Industry
Though there is limited information on the direct application of this compound in the food industry, its derivatives could be explored for their antimicrobial properties, which could be beneficial in food preservation .
安全和危害
作用机制
Target of Action
It’s structurally similar to 2,2,2-trifluoroethanol, which is known to competitively inhibit alcohol dehydrogenase .
Mode of Action
Based on its structural similarity to 2,2,2-trifluoroethanol, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
2,2,2-trifluoroethanol, a structurally similar compound, is known to be involved in the oxidation of sulfur compounds using hydrogen peroxide .
属性
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUXYXOBKWMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631335 | |
| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol | |
CAS RN |
124004-74-6 | |
| Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)







